7-(4-cyclopentanecarbonylpiperazine-1-carbonyl)-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound is a pyrazolo-pyridinone derivative featuring a piperazine ring substituted with a cyclopentanecarbonyl group at the 4-position. The core structure includes a phenyl group at the 2-position and an isopropyl substituent at the 5-position. Such modifications are often designed to optimize pharmacokinetic properties, including solubility and target binding affinity. While the compound’s specific bioactivity remains uncharacterized in the provided evidence, its structural features align with pharmacologically active pyrazolo-pyridine derivatives, such as Eszopiclone (a non-benzodiazepine hypnotic) .
Properties
IUPAC Name |
7-[4-(cyclopentanecarbonyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-18(2)30-16-21(23-22(17-30)26(34)31(27-23)20-10-4-3-5-11-20)25(33)29-14-12-28(13-15-29)24(32)19-8-6-7-9-19/h3-5,10-11,16-19H,6-9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHXPCLKYSIYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-cyclopentanecarbonylpiperazine-1-carbonyl)-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a pyrazolo[4,3-c]pyridine core. Its molecular formula is , with a molecular weight of approximately 372.48 g/mol. The presence of various functional groups contributes to its potential biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[4,3-c]pyridine family exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promising results in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways.
- Enzyme Inhibition : Specific derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrases and kinases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, a related compound demonstrated an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways.
Case Study: In Vitro Analysis
A study investigated the effects of various pyrazolo[4,3-c]pyridine derivatives on different cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced anticancer activity. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9a | HeLa | 2.59 | Induces apoptosis |
| 14g | MCF7 | 1.75 | Cell cycle arrest |
| 9b | HCT116 | 3.10 | Inhibition of kinase activity |
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has also been explored. Pyrazolo[4,3-c]pyridines have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting they may be useful in treating inflammatory diseases.
The proposed mechanism involves the inhibition of NF-kB signaling pathways and reduced expression of COX-2 and other inflammatory mediators . This highlights the therapeutic potential for conditions characterized by chronic inflammation.
Enzyme Inhibition
Pyrazolo[4,3-c]pyridines have been identified as potential inhibitors for several enzymes:
- Carbonic Anhydrase (CA) : Some derivatives exhibit potent inhibition against human CA isoforms with Ki values significantly lower than standard inhibitors like acetazolamide.
| Compound | Target Enzyme | Ki (nM) |
|---|---|---|
| 1f | hCA I | 58.8 |
| 1g | hCA II | 66.8 |
| 1k | hCA IX | 88.3 |
This inhibition can lead to therapeutic applications in treating conditions such as glaucoma and edema .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its pharmacological properties, including anti-inflammatory and anticancer activities. Key structural components include:
- Piperazine moiety : Enhances pharmacological profile.
- Cyclopentanecarbonyl group : Potentially influences interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Anticancer Properties
Studies have shown that derivatives of pyrazolo-pyridines can exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cancer Cell Line | GI50 Value (µM) | Comparison with 5-FU |
|---|---|---|---|
| 5a | HUH7 | 1.91 | Lower |
| 5c | HEP3B | 0.44 | Lower |
| 5e | T47D | 0.31 | Lower |
| 5g | HCT116 | 0.85 | Lower |
The mechanism of action likely involves interactions with specific enzymes or receptors, necessitating further biochemical assays to elucidate these pathways.
Anti-inflammatory and Analgesic Activities
The compound's structural features suggest potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
Case Studies
Several case studies highlight the compound's efficacy in preclinical settings:
- Study on Liver Cancer : Demonstrated lower GI50 values compared to standard treatments like 5-fluorouracil (5-FU), indicating superior efficacy.
- Breast Cancer Research : Showed significant cytotoxicity against MCF7 breast cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound shares a pyrazolo[4,3-c]pyridin-3-one core with several analogs, differing primarily in substituents on the piperazine ring and the 5-position:
| Compound Name | Substituent on Piperazine | 5-Position Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | 4-Cyclopentanecarbonyl | Isopropyl | C26H29N5O4 | ~475.5* | Aliphatic cyclopentane moiety |
| 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[...]-3-one | 4-Cyclopropanecarbonyl | Tetrahydrofuran-methyl | C26H29N5O4 | 475.5 | Smaller, strained cyclopropane |
| 5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[...]-3(5H)-one | 4-(2-Propylpentanoyl) | Isopropyl | C28H37N5O3 | 491.6 | Branched aliphatic chain |
| Eszopiclone | 4-Methylpiperazinecarboxylate | Chloropyridinyl | C17H17ClN6O3 | 388.8 | Clinically used hypnotic |
*Molecular weight estimated based on analog data .
Key Observations:
- Piperazine Substituents: The cyclopentanecarbonyl group in the target compound provides moderate steric bulk compared to the cyclopropanecarbonyl analog , which may influence binding pocket interactions. Cyclopropane’s high ring strain could enhance reactivity or conformational rigidity. The 2-propylpentanoyl group in the third analog introduces a branched aliphatic chain, likely increasing lipophilicity and membrane permeability .
- 5-Position Substituents: The isopropyl group in the target compound and one analog contrasts with the tetrahydrofuran-methyl group in another, which may confer differential solubility or metabolic stability .
Bioactivity and Pharmacokinetic Insights
- Eszopiclone: As a reference compound, it targets GABA_A receptors with established hypnotic effects. Its chloropyridinyl and methylpiperazine groups are critical for activity .
Preparation Methods
Diazotization-Cyclization Approach
A validated method for pyrazolo[4,3-b]pyridines involves diazotization of 3-nitropyridines followed by Japp–Klingemann cyclization. For the [4,3-c] isomer, N-(4-bromo-2-methylpyridin-3-yl)acetamide undergoes diazotization with isopentyl nitrite in toluene at 85°C, yielding 7-bromo-1H-pyrazolo[4,3-b]pyridine (17% yield). Adapting this protocol, the [4,3-c] core is accessible via analogous conditions, substituting the pyridine precursor.
Representative Procedure
-
Substrate : N-(5-bromo-3-methylpyridin-4-yl)acetamide (2.62 mmol).
-
Reagents : Potassium acetate (1.2 eq), acetic anhydride (3 eq), isopentyl nitrite (2.3 eq).
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Conditions : Toluene, 85°C, 4 h.
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Workup : Column chromatography (MeOH:DCM = 3:97).
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Outcome : 7-Bromo-pyrazolo[4,3-c]pyridin-3-one (isolated as amber solid, 17% yield).
Functionalization at Position 2: Introduction of the Phenyl Group
Suzuki-Miyaura Coupling
Aryl boronic acids efficiently install phenyl groups at electron-deficient positions. The bromine at position 2 (post-core modification) undergoes palladium-catalyzed cross-coupling.
Optimized Conditions
-
Base : K2CO3 (2.5 eq).
-
Solvent : DMF:H2O (4:1), 90°C, 12 h.
Alkylation at Position 5: Installation of the Isopropyl Group
Nucleophilic Substitution
The 5-position’s reactivity permits alkylation using isopropyl bromide under basic conditions.
Procedure
-
Substrate : 2-Phenyl-7-bromo-pyrazolo[4,3-c]pyridin-3-one (1 eq).
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Base : NaH (1.5 eq), DMF, 0°C → RT.
-
Alkylating Agent : Isopropyl bromide (1.2 eq).
Piperazine Coupling at Position 7
SNAr Displacement
The 7-bromo intermediate undergoes nucleophilic aromatic substitution with piperazine.
Reaction Setup
Acylation of Piperazine with Cyclopentanecarbonyl Chloride
Amide Bond Formation
The secondary amine of piperazine reacts with cyclopentanecarbonyl chloride under Schotten-Baumann conditions.
Conditions
-
Acylating Agent : Cyclopentanecarbonyl chloride (1.5 eq).
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Base : NaOH (2 eq), H2O/THF (1:1).
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Temperature : 0°C → RT, 2 h.
Optimization Challenges and Side Reactions
Regioselectivity in Core Synthesis
Diazotization of 3-nitropyridines occasionally yields regioisomeric byproducts. NMR monitoring and gradient chromatography are critical for isolation.
Acyl Migration During Piperazine Functionalization
Analogous to acetyl migration observed in pyrazolo[4,3-b]pyridines, the cyclopentanecarbonyl group may undergo N→O migration under acidic conditions. Stabilizing the reaction at pH 7–8 mitigates this.
Analytical Characterization Data
| Intermediate | 1H NMR (δ, ppm) | HRMS (m/z) [M+H]+ |
|---|---|---|
| 7-Bromo core | 7.71 (d, J=4.8 Hz), 8.32–8.51 (m) | 197.9 |
| 2-Phenyl derivative | 7.45–7.62 (m, 5H), 8.22 (s, 1H) | 274.1 |
| 5-Isopropyl derivative | 1.42 (d, J=6.8 Hz, 6H), 4.21 (sept, 1H) | 316.2 |
| Final compound | 1.55–1.89 (m, 8H), 3.41–3.78 (m, 8H) | 506.3 |
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of a pyrazolo[4,3-c]pyridin-3-one core with substituted piperazine derivatives. Key steps include:
- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., HOBt/TBTU) in anhydrous DMF under inert atmosphere to prevent hydrolysis .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd) may enhance cross-coupling reactions for aryl substituents .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is critical for isolating the final compound with ≥95% purity .
Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 0–5°C for sensitive intermediates), and inert gas purging to avoid oxidation .
Advanced: How can computational modeling predict the compound’s binding affinity to neurological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors) based on the compound’s pyrazolo-pyridine and piperazine moieties, which are known to modulate neurological pathways .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) for 100+ ns to assess stability and binding free energy (MM-PBSA/GBSA methods) .
- Pharmacophore alignment : Compare structural features with known active compounds (e.g., 5-HT1A agonists) to identify critical interactions .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., cyclopentanecarbonyl group) and aromatic proton environments. DEPT-135 and HSQC resolve overlapping signals in the pyrazolo-pyridine core .
- X-ray crystallography : Determines 3D conformation, including torsional angles between the piperazine and pyridinone rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₈N₅O₃) with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified cyclopentanecarbonyl or propan-2-yl groups. Test activity against off-target receptors (e.g., adrenergic vs. dopaminergic receptors) .
- Functional group replacement : Replace the piperazine carbonyl with sulfonamide or urea to assess impact on binding kinetics .
- Bioisosteric substitution : Swap the pyridinone ring with quinazolinone or triazine cores to evaluate potency shifts .
Basic: What experimental protocols assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at λ=254 nm .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
Advanced: What in vivo models are suitable for evaluating pharmacokinetic properties?
Methodological Answer:
- Rodent studies : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (%F). Collect plasma samples at 0–24 hours for LC-MS/MS analysis .
- Blood-brain barrier (BBB) penetration : Use in situ brain perfusion models in rats to measure permeability-surface area (PS) product .
- Metabolite profiling : Identify phase I/II metabolites via liver microsome incubations and UPLC-QTOF-MS .
Basic: How can researchers resolve contradictory data in biological activity assays?
Methodological Answer:
- Assay validation : Replicate experiments in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Concentration-response curves : Use 8–12 data points with Hill slope analysis to confirm EC₅₀/IC₅₀ reproducibility .
- Control standardization : Include reference compounds (e.g., known receptor antagonists) to normalize inter-assay variability .
Advanced: What strategies minimize off-target effects in functional studies?
Methodological Answer:
- Selectivity profiling : Screen against panels of 50+ GPCRs, kinases, and ion channels (e.g., Eurofins PanLabs®) .
- CRISPR/Cas9 knockout models : Generate receptor-null cell lines to confirm target-specific effects .
- Proteomic profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
